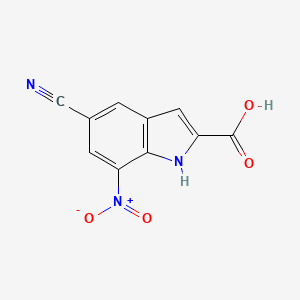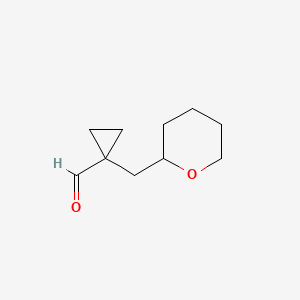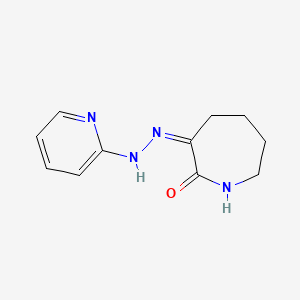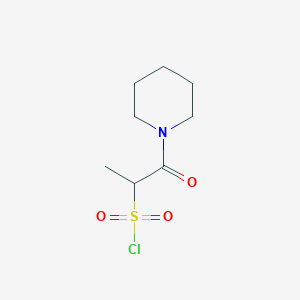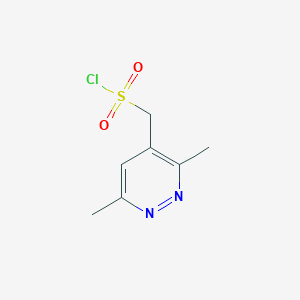
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride typically involves the reaction of 3,6-dimethylpyridazine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s methanesulfonyl chloride group is highly reactive, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,6-Dimethylpyridazin-4-yl)methanesulfonamide: Similar in structure but with an amide group instead of a chloride group.
(3,6-Dimethylpyridazin-4-yl)methanesulfonic acid: Contains a sulfonic acid group instead of a chloride group.
Uniqueness
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form a wide range of derivatives makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H9ClN2O2S |
|---|---|
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
(3,6-dimethylpyridazin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-7(4-13(8,11)12)6(2)10-9-5/h3H,4H2,1-2H3 |
InChI-Schlüssel |
XDLWVTDJFZSSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=N1)C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)
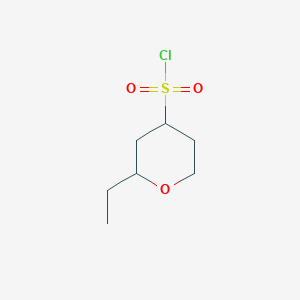
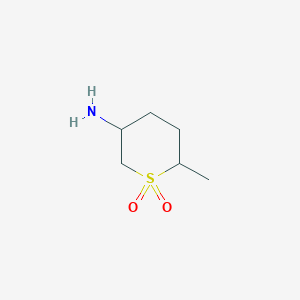
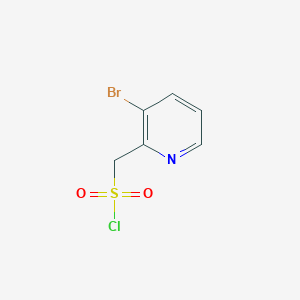
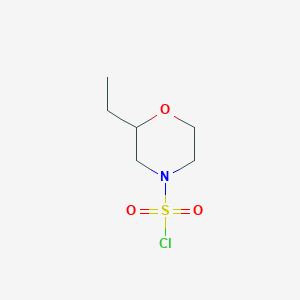

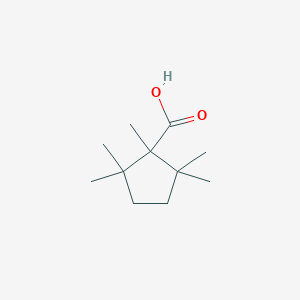
![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)
